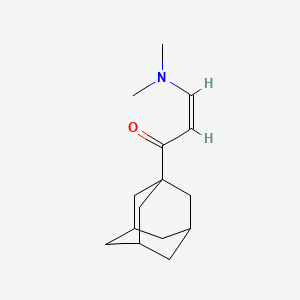

1-(1-adamantyl)-3-(dimethylamino)-2-propen-1-one

Overview

Description

Synthesis Analysis

Synthesis approaches for adamantyl and dimethylamino-containing compounds vary, including the halogenated hydrocarbon amination reaction for producing target molecules with adamantyl and dimethylamino groups. These synthesis methods are characterized by their efficiency in introducing the adamantyl group into complex molecules, as seen in studies involving the synthesis of related compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray diffraction, which reveals the detailed arrangement of atoms within the crystal structure, including bond lengths and angles. The structure of adamantyl-dimethylamino derivatives has been extensively studied, demonstrating the impact of the adamantyl group on the overall molecular conformation (S. A. Hamed, 2021).

Chemical Reactions and Properties

Adamantyl-dimethylamino compounds exhibit a range of chemical reactions, including interactions with hydroxylamine and formamide, leading to the formation of oximes and amines. These reactions are pivotal in exploring the chemical versatility of these compounds and their potential applications in various fields (V. Pozdnyakov et al., 2001).

Physical Properties Analysis

The physical properties of adamantyl-dimethylamino compounds, such as solubility and thermal stability, are influenced by their rigid and bulky adamantane core, combined with the electron-donating dimethylamino group. These properties are critical in determining their utility in material science and engineering applications (Yi-Ming Pai & W. Weber, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and functional group transformations, are central to understanding the chemistry of adamantyl-dimethylamino compounds. Their unique chemical structures enable a wide range of chemical modifications, providing a versatile platform for the development of new compounds with tailored properties (A. V. Knishevitsky et al., 2012).

Scientific Research Applications

Synthesis and Structural Characterization

Adamantane derivatives are synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For instance, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide exhibits anti-Mycobacterium phlei 1180 activity, indicating its potential in antibacterial research. The synthesis involves halogenated hydrocarbon amination and is characterized by X-ray diffraction, demonstrating the compound's crystal structure and potential biological activity (Bai et al., 2012).

Molecular Recognition and Assembly

Adamantane derivatives are key in studying molecular recognition and assembly processes. They serve as efficient building blocks for synthesizing various compounds with potential for forming one-dimensional motifs, demonstrating the molecule's adaptability in conforming to assembling partners to generate structures like zig-zag ribbons and chains. This adaptability highlights their utility in materials science and nanotechnology (Karle et al., 1997).

Magnetic Properties and Coordination Chemistry

Adamantane-1,3-dicarboxylato bridged cobalt(II) phenanthroline complexes illustrate the compound's role in exploring magnetic properties and coordination chemistry. These complexes show different supramolecular assemblies and magnetic behaviors, underscoring the potential of adamantane derivatives in developing new magnetic materials and in the study of molecular magnetism (Xiaohui Han et al., 2010).

Nonlinear Optical Properties

The nonlinear optical properties of adamantane derivatives, such as 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, are investigated for their potential in optical device applications like optical limiters. This research area is significant for developing new materials with tailored optical properties for technology and communication applications (Rahulan et al., 2014).

Polymer Science

In polymer science, adamantyl-substituted compounds, such as poly(1-adamantyl methacrylate), demonstrate how the introduction of adamantyl groups affects radical polymerization kinetics and the thermal properties of polymers. This insight is crucial for designing polymers with specific properties for various industrial applications (Matsumoto et al., 1991).

properties

IUPAC Name |

(Z)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTCJRWKOLBHGG-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)

![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4615581.png)

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)

![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)

![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)